3-(4-Chloro-2-fluoropyridin-3-YL)propan-1-amine
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Overview
Description
3-(4-Chloro-2-fluoropyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® for the fluorination process . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Chloro-2-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine and chlorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- 2-Fluoropyridin-3-amine
Uniqueness
3-(4-Chloro-2-fluoropyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(4-chloro-2-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-3-5-12-8(10)6(7)2-1-4-11/h3,5H,1-2,4,11H2 |
InChI Key |
QCYDSGMCHIVQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCCN)F |
Origin of Product |
United States |
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